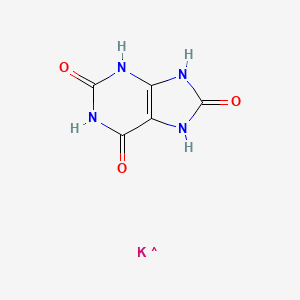
1,4-bis(2-methoxyphenyl)benzene
概要
説明
1,4-bis(2-methoxyphenyl)benzene: is an organic compound with the molecular formula C20H20O2 It is a derivative of benzene, where two methoxyphenyl groups are attached to the 1 and 4 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1,4-bis(2-methoxyphenyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1,4-bis(2-methoxyphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or other substituted benzene derivatives.
科学的研究の応用
1,4-bis(2-methoxyphenyl)benzene has several scientific research applications:
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Polymer Chemistry: Used in the development of novel polymers with specific properties for industrial applications .
作用機序
The mechanism of action of 1,4-bis(2-methoxyphenyl)benzene depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various reactions, facilitating the formation of desired products. In materials science, its electronic properties contribute to the performance of organic semiconductors and light-emitting materials. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
類似化合物との比較
1,4-bis(phenylethynyl)benzene: Similar structure but with ethynyl groups instead of methoxy groups.
1,4-bis(2-methylphenyl)benzene: Similar structure but with methyl groups instead of methoxy groups.
1,4-bis(2-chlorophenyl)benzene: Similar structure but with chloro groups instead of methoxy groups.
Uniqueness: 1,4-bis(2-methoxyphenyl)benzene is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. The methoxy groups can donate electron density to the benzene ring, making it more reactive towards electrophilic substitution reactions. Additionally, the compound’s ability to participate in hydrogen bonding can affect its solubility and interactions with other molecules.
特性
IUPAC Name |
1,4-bis(2-methoxyphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-21-19-9-5-3-7-17(19)15-11-13-16(14-12-15)18-8-4-6-10-20(18)22-2/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPVLZCOEWZHFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3279718.png)

![1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B3279728.png)





![4,6-Dibromobenzo[d]thiazole](/img/structure/B3279769.png)

![N-[(4-bromophenyl)methyl]cyclopentanamine](/img/structure/B3279775.png)



